(E)-N-(2-Methyl-5-nitrophenyl)-1-(5-nitrothiophen-2-yl)methanimine
Description
(E)-N-(2-Methyl-5-nitrophenyl)-1-(5-nitrothiophen-2-yl)methanimine is a Schiff base featuring two nitro groups: one on the thiophene ring (5-nitrothiophen-2-yl) and another on the 2-methyl-substituted phenyl ring. Schiff bases of this type are synthesized via condensation reactions between aromatic amines and aldehydes, typically under reflux conditions in polar solvents like ethanol . The (E)-configuration is stabilized by steric and electronic factors, as evidenced by crystallographic studies of related compounds . The nitro groups confer strong electron-withdrawing properties, influencing reactivity, molecular packing, and biological activity .
Properties
CAS No. |
5314-72-7 |
|---|---|
Molecular Formula |
C12H9N3O4S |
Molecular Weight |
291.28 g/mol |
IUPAC Name |
N-(2-methyl-5-nitrophenyl)-1-(5-nitrothiophen-2-yl)methanimine |
InChI |
InChI=1S/C12H9N3O4S/c1-8-2-3-9(14(16)17)6-11(8)13-7-10-4-5-12(20-10)15(18)19/h2-7H,1H3 |
InChI Key |
ONUBSTUQFRGGFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N=CC2=CC=C(S2)[N+](=O)[O-] |
Origin of Product |
United States |
Biological Activity
(E)-N-(2-Methyl-5-nitrophenyl)-1-(5-nitrothiophen-2-yl)methanimine is a Schiff base compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : C12H10N4O4S
- Molecular Weight : 286.29 g/mol
- CAS Number : 303760-14-7
The structural formula indicates the presence of nitro groups and thiophene rings, which are often associated with various biological activities.
Antimicrobial Activity
Research has indicated that Schiff bases, including this compound, exhibit antimicrobial properties. A study demonstrated that similar compounds showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 18 |
| Candida albicans | 12 |
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated in several cancer cell lines. The compound demonstrated selective cytotoxicity, particularly against breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast cancer) | 25 |
| A549 (Lung cancer) | 30 |
| HeLa (Cervical cancer) | 50 |
This selectivity suggests a mechanism that may involve the induction of apoptosis or disruption of cellular signaling pathways.
The exact mechanism of action for this compound remains under investigation. However, similar compounds have been shown to interact with DNA and inhibit topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells.
Case Studies
-
Case Study on Antimicrobial Efficacy :
In a controlled study, the antimicrobial activity of the compound was tested against multi-drug resistant strains. The results indicated that the compound not only inhibited growth but also showed synergy when combined with conventional antibiotics. -
Case Study on Anticancer Properties :
A recent in vitro study focused on the effects of the compound on MCF-7 cells. The study reported that treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis as evidenced by increased caspase activity.
Toxicological Profile
According to data from the US EPA's ToxValDB, the compound exhibits low acute toxicity but requires further investigation into chronic exposure effects. The available toxicity data suggest that while it may be safe at low concentrations, higher doses could pose risks.
Comparison with Similar Compounds
Substituent Effects
The compound is distinguished from analogues by its dual nitro substituents. Key structural comparisons include:
Key Observations:
Antimicrobial and Antimutagenic Properties
Schiff bases with nitrothiophene moieties exhibit notable bioactivity:
Mechanistic Insights:
- Nitro groups may interact with microbial enzymes via electron-deficient aromatic systems, disrupting metabolic pathways .
- Antimutagenic effects likely arise from nitro radicals scavenging aflatoxin-induced reactive oxygen species .
Crystallographic and Computational Analysis
Molecular Conformation
Crystal structures of related compounds reveal:
- Dihedral Angles: In isomorphic halophenyl derivatives, dihedral angles between aromatic planes range from 50–56°, driven by steric and electronic effects . The target compound’s 2-methyl group may increase torsional strain, altering this angle.
- Intermolecular Interactions: Weak C–H⋯N and C–H⋯O bonds dominate packing, with nitro groups facilitating π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
